Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine
Description
Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine is a nitrogen-donor ligand featuring two benzotriazole moieties linked via methylene groups to a central amine. The compound is identified by CAS No. 510758-28-8 and is commercially available in reagent-grade purity, typically in pack sizes ranging from 100 mg to 5 g . Its molecular formula is C₁₂H₁₀N₆, with a molecular weight of 238.26 g/mol (calculated based on structural analysis). Benzotriazole derivatives are widely studied for their versatile coordination chemistry and biological activities, including antimicrobial, anticancer, and antihelmintic properties .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-N-(benzotriazol-1-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7/c1-3-7-13-11(5-1)16-18-20(13)9-15-10-21-14-8-4-2-6-12(14)17-19-21/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMFBMBMAVVXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNCN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine typically involves the reaction of benzotriazole with formaldehyde and a primary amine under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs targeting specific biological pathways. Research indicates that compounds derived from this triazole can exhibit improved bioactivity against various diseases, including cancer and bacterial infections .
Case Studies:
- A study highlighted the synthesis of triazole derivatives that demonstrated significant antibacterial and anticancer activities. These derivatives were synthesized through cycloaddition reactions and evaluated for their efficacy against pathogenic strains .
- Another investigation focused on the role of triazole compounds in sensitizing cancer cells to radiation therapy, showcasing their potential in enhancing therapeutic outcomes .
Corrosion Inhibition
Application in Metal Protection:
The compound has proven effective as a corrosion inhibitor in the oil and gas industry. Its ability to form stable complexes with metal ions enhances its utility in protecting equipment from corrosion, thereby extending the lifespan of machinery and reducing maintenance costs .
Performance Metrics:
- Laboratory tests have shown that formulations containing this compound significantly reduce corrosion rates in various metal substrates when exposed to harsh environments.
Polymer Chemistry
Modifier for Enhanced Material Properties:
In polymer chemistry, this compound is utilized as a modifier to improve the thermal stability and mechanical properties of plastics. This enhancement makes these materials suitable for high-performance applications where durability is critical .
Research Insights:
- Studies demonstrate that incorporating this triazole into polymer matrices results in improved thermal degradation temperatures and mechanical strength compared to unmodified polymers.
Analytical Chemistry
Reagent for Detection and Quantification:
The compound is employed as a reagent in various analytical techniques, aiding in the detection and quantification of substances. This application is crucial for quality control in manufacturing processes .
Analytical Techniques:
- Utilized in spectroscopic methods and chromatography, it helps improve the sensitivity and specificity of assays used in pharmaceutical and environmental analysis.
Agricultural Chemicals
Development of Agrochemicals:
this compound finds applications in developing agrochemicals such as fungicides and herbicides. Its effectiveness contributes to more efficient crop protection strategies against pests and diseases .
Field Trials:
- Field studies have indicated that formulations containing this compound exhibit enhanced protective effects on crops compared to traditional agrochemical agents.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis targeting specific pathways | Enhanced drug efficacy |
| Corrosion Inhibition | Protects metals from corrosion in industrial applications | Extended equipment lifespan |
| Polymer Chemistry | Modifier improving thermal stability and mechanical properties of plastics | Suitable for high-performance applications |
| Analytical Chemistry | Reagent aiding detection/quantification of substances | Improved assay sensitivity |
| Agricultural Chemicals | Component in developing effective fungicides/herbicides | Enhanced crop protection strategies |
Mechanism of Action
The mechanism of action of Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine involves its ability to act as a ligand, forming stable complexes with metal ions . These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity . The compound’s triazole rings also allow it to interact with biological targets, potentially inhibiting enzyme activity or disrupting protein-protein interactions .
Comparison with Similar Compounds
Structural Analogues
Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine belongs to a broader class of benzotriazole-based amines. Key structural analogues include:
Key Structural Differences :
- Bis vs. Tris Derivatives : The tris analogue has three benzotriazole arms, enhancing its chelating capacity compared to the bis compound, which has two arms .
- Substituent Effects : Derivatives with aromatic (e.g., aniline) or aliphatic (e.g., cyclohexyl) groups exhibit distinct electronic and steric properties, influencing their reactivity and biological activity .
Activity Insights :
- The bis compound’s anticancer activity (GI₅₀ = 2.7 × 10⁻⁵ M) rivals doxorubicin, likely due to its ability to disrupt DNA replication .
- Antihelmintic derivatives with nitro groups (e.g., compound 52) show enhanced efficacy, suggesting electron-withdrawing groups improve target binding .
Drug-Likeness and ADME Properties
Studies using SwissADME and Molinspiration tools highlight differences in pharmacokinetics:
| Compound | LogP | Hydrogen Bond Acceptors | Drug-Likeness Score | Reference |
|---|---|---|---|---|
| Bis((1H-benzo[d]triazol-1-yl)methyl)amine | 2.1 | 6 | 0.78 | |
| N-((1H-Benzo[d]triazol-1-yl)methyl)aniline | 3.5 | 4 | 0.65 |
Key Observations :
- The bis compound’s lower LogP (2.1) suggests better aqueous solubility compared to aromatic-substituted derivatives (LogP = 3.5) .
Biological Activity
Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine, commonly referred to as TBTA, is a compound that has garnered attention for its diverse biological activities. Its structure allows it to function as a ligand, particularly in coordination chemistry and catalysis, where it stabilizes metal ions such as copper. This article explores the biological activity of TBTA, including its mechanisms of action, pharmacokinetics, and applications in various fields.
- Chemical Formula : C₁₄H₁₃N₇
- Molecular Weight : 279.30 g/mol
- CAS Number : 111184-76-0
TBTA primarily targets copper ions in biochemical reactions. It stabilizes these ions, enhancing their catalytic effects in processes such as azide-acetylene cycloaddition. The stabilization of Cu(I) by TBTA prevents its disproportionation and oxidation, which is crucial for maintaining its catalytic activity in various biochemical pathways .
Biochemical Pathways
The primary biochemical pathway affected by TBTA is the azide-acetylene cycloaddition. This reaction is significant in organic synthesis and has applications in bioconjugation techniques.
Pharmacokinetics
TBTA is soluble in organic solvents like DMSO and DMF. Its solubility profile facilitates its use in various experimental setups and applications in biological systems.
Antiproliferative Effects
Recent studies have indicated that compounds structurally related to TBTA exhibit notable antiproliferative activity against human cancer cell lines. For instance, a related compound demonstrated IC₅₀ values ranging from 1.2 to 2.4 nM against three different cancer cell lines, showing potential as a histone deacetylase inhibitor . This suggests that TBTA may also possess similar anticancer properties worthy of further investigation.
Enzyme Inhibition
TBTA has been employed in studies focusing on enzyme inhibition and protein-ligand interactions. Its ability to stabilize metal ions makes it a valuable tool for probing the mechanisms of metalloenzymes, which often rely on metal cofactors for their activity.
Pharmaceutical Development
TBTA serves as a key intermediate in synthesizing pharmaceuticals targeting specific biological pathways. Its role in enhancing drug efficacy is particularly relevant in the development of anticancer agents and antimicrobial compounds .
Coordination Chemistry
In coordination chemistry, TBTA is utilized to form stable metal complexes. These complexes are essential for catalysis and can be applied in various chemical processes.
Corrosion Inhibition
The compound is also effective as a corrosion inhibitor for metals, especially in the oil and gas industry. Its application helps extend the lifespan of equipment by reducing maintenance costs associated with corrosion .
Case Studies
Q & A
What are the common synthetic routes for synthesizing Bis((1H-benzo[d][1,2,3]triazol-1-YL)methyl)amine derivatives, and how are they characterized?
Basic Research Focus
The synthesis typically involves nucleophilic substitution reactions between 1-chloromethylbenzotriazole and amines (e.g., cyclohexylamine, hydroxylamine, or aniline derivatives). For example, intermediates like (N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)aniline) are synthesized with yields ranging from 39% to 44.3% . Characterization employs:
- FT-IR spectroscopy to confirm functional groups (e.g., N-H stretching in amines, C-N vibrations in benzotriazole).
- Mass spectrometry to verify molecular weights and fragmentation patterns.
- NMR spectroscopy (though not explicitly mentioned in the evidence, standard practice for structural elucidation).
How can computational methods predict the drug-likeness and biological activity of this compound derivatives?
Advanced Research Focus
Computational workflows like Molinspiration and SwissADME are used to assess drug-likeness parameters (e.g., Lipinski’s Rule of Five, topological polar surface area). Molecular docking against target proteins (e.g., 3G9k) evaluates binding affinities and interactions (e.g., hydrogen bonding, hydrophobic contacts) . Key steps include:
- Protein preparation (cleaning PDB files, adding hydrogens).
- Ligand optimization (energy minimization, charge assignment).
- Docking validation using positive controls or experimental IC50 data.
What challenges arise in eliminating benzotriazole moieties during the synthesis of fused heterocycles?
Advanced Research Focus
Attempts to eliminate benzotriazole groups via thermal or photolytic conditions often fail due to the stability of the N–C bond in the triazole ring. For example, cyclization of intermediates with LDA (lithium diisopropylamide) successfully formed benzofuran and indole derivatives but retained the benzotriazole moiety . Strategies to address this include:
- Alternative leaving groups (e.g., tosylates, mesylates).
- Catalytic methods (e.g., palladium-mediated deprotection).
How are pharmacological models used to evaluate the antiparasitic activity of benzotriazole derivatives?
Basic Research Focus
Antiparasitic activity is assessed using Pheretima posthuma (earthworm) models, comparing paralysis and death times to reference drugs like albendazole. For example, derivatives with nitro or chlorophenyl substituents showed dose-dependent activity, with compound 52 (N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-4-nitrobenzenamine) outperforming albendazole . Key methodologies:
- In vitro assays : Exposure of parasites to compound solutions.
- Dose-response analysis (e.g., EC50 calculations).
- Statistical validation (e.g., ANOVA for significance).
How do structural modifications influence the antimicrobial efficacy of benzotriazole derivatives?
Advanced Research Focus
Substituents on the benzotriazole core significantly alter bioactivity. For instance:
- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity against Staphylococcus aureus and Candida albicans .
- Bulkier groups (e.g., benzyl, tert-butyl) may reduce solubility but improve membrane penetration.
Experimental validation involves: - Cup-plate assays to measure inhibition zones.
- MIC (Minimum Inhibitory Concentration) determinations .
- Structure-activity relationship (SAR) modeling using Hammett constants or molecular descriptors.
What methodologies are employed to assess the antioxidant potential of benzotriazole derivatives?
Advanced Research Focus
The Griess reaction assay quantifies nitric oxide scavenging activity. Derivatives like 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide showed high antioxidant activity due to phenolic –OH groups, which donate hydrogen atoms to neutralize radicals . Additional methods include:
- DPPH radical scavenging (measuring absorbance at 517 nm).
- FRAP (Ferric Reducing Antioxidant Power) assays .
How are palladium-catalyzed reactions applied to functionalize benzotriazole derivatives?
Advanced Research Focus
Palladium catalysts enable C–N bond formation via hydroamination or allylic substitution. For example, N-(but-3-en-2-yl)-1H-benzo[d][1,2,3]triazol-1-amine was synthesized using Pd(OAc)₂ and Xantphos as ligands . Critical parameters:
- Catalyst loading (typically 5–10 mol%).
- Solvent selection (e.g., toluene for high-temperature stability).
- Substrate scope (primary vs. secondary amines).
What analytical techniques resolve tautomeric or crystallographic ambiguities in triazole-containing compounds?
Advanced Research Focus
X-ray crystallography distinguishes tautomers (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine vs. 5-phenyl-1H-1,2,4-triazol-3-amine) by analyzing dihedral angles and hydrogen-bonding networks . Complementary methods:
- VT-NMR (Variable Temperature NMR) to study tautomeric equilibria.
- DFT calculations to predict stable conformers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
